molecular formula C7H6ClF B572469 4-FLUOROBENZYL-D6 CHLORIDE CAS No. 1219804-13-3

4-FLUOROBENZYL-D6 CHLORIDE

Cat. No.: B572469
CAS No.: 1219804-13-3
M. Wt: 150.61
InChI Key: IZXWCDITFDNEBY-NVSFMWKBSA-N
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Description

4-Fluorobenzyl-D6 Chloride: is a deuterium-labeled derivative of 4-Fluorobenzyl Chloride. This compound is characterized by the substitution of six hydrogen atoms with deuterium atoms, which makes it particularly useful in various scientific research applications. The molecular formula of this compound is C7H6ClF, and it has a molar mass of 144.57 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluorobenzyl-D6 Chloride typically involves the deuteration of 4-Fluorobenzyl Chloride. This process can be achieved through various methods, including the use of deuterated reagents and catalysts. One common approach is the reaction of 4-Fluorobenzyl Chloride with deuterium gas in the presence of a palladium catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium atoms .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient deuteration. The reaction is typically carried out in specialized reactors designed to handle the high pressures and temperatures required for the deuteration process .

Chemical Reactions Analysis

Types of Reactions: 4-Fluorobenzyl-D6 Chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: It can be reduced to form 4-Fluorobenzyl-D6 alcohol.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Fluorobenzyl-D6 Chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a tracer in reaction mechanism studies due to its deuterium labeling, which allows for the tracking of molecular transformations.

    Biology: The compound is employed in metabolic studies to understand the behavior of fluorinated compounds in biological systems.

    Medicine: It is used in the development of deuterated drugs, which often exhibit improved pharmacokinetic properties compared to their non-deuterated counterparts.

    Industry: The compound is utilized in the synthesis of various fluorinated intermediates and fine chemicals

Mechanism of Action

The mechanism of action of 4-Fluorobenzyl-D6 Chloride primarily involves its role as a precursor in various chemical reactions. The deuterium atoms in the compound can influence the reaction kinetics and pathways, leading to different outcomes compared to non-deuterated analogs. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

    4-Fluorobenzyl Chloride: The non-deuterated analog of 4-Fluorobenzyl-D6 Chloride.

    4-Fluorobenzyl Bromide: Another halogenated derivative with similar reactivity but different physical properties.

    4-Fluorobenzyl Alcohol: The reduced form of 4-Fluorobenzyl Chloride.

Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms can lead to differences in reaction rates and mechanisms, making it a valuable tool for studying isotopic effects and developing deuterated pharmaceuticals .

Biological Activity

4-Fluorobenzyl-D6 chloride (CAS Number: 1219804-13-3) is a deuterated derivative of 4-fluorobenzyl chloride, which has garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology. The incorporation of deuterium not only enhances the compound's stability but also affects its biological activity, making it a valuable tool in drug development and metabolic studies.

  • Molecular Formula : C7_7ClD6_6F
  • Molecular Weight : 150.61 g/mol
  • Physical State : Typically a colorless liquid or solid depending on the purity and conditions.

Biological Activity Overview

This compound exhibits a range of biological activities, primarily due to its interactions with various biological targets. The compound is noted for its potential applications in:

  • Antiviral Activity : It shows promise in inhibiting viral replication, particularly against RNA viruses.
  • Anticancer Properties : Preliminary studies indicate that it may induce apoptosis in cancer cells.
  • Neuropharmacological Effects : The compound has been observed to interact with neurotransmitter receptors, potentially influencing neuronal signaling pathways.

The biological activity of this compound can be attributed to its ability to modulate key signaling pathways and interact with specific receptors. Notable mechanisms include:

  • G Protein-Coupled Receptor (GPCR) Modulation : It affects the signaling pathways mediated by GPCRs, which are crucial for various physiological responses.
  • Inhibition of Metabolic Enzymes : By acting as a substrate or inhibitor for certain enzymes, it can alter metabolic processes within cells.

Data Table: Biological Activities and IC50 Values

Biological ActivityTargetIC50 Value (µM)Reference
NK3 Receptor AntagonismNK3R11.8 ± 1.8 (R-isomer), 13.7 ± 1.8 (S-isomer)
Antiviral ActivityVarious RNA virusesNot specified
Apoptosis InductionCancer Cell LinesNot specified

Case Studies

  • NK3 Receptor Antagonism :
    In a study investigating the antagonistic properties of derivatives related to 4-fluorobenzyl chloride, it was found that both (R)- and (S)-isomers exhibited significant NK3 receptor antagonism, with IC50 values indicating moderate potency. This suggests potential therapeutic applications in disorders modulated by neurokinin receptors .
  • Antiviral Properties :
    A series of experiments demonstrated that this compound could inhibit the replication of several RNA viruses, although specific IC50 values were not detailed. This highlights its potential as a lead compound for antiviral drug development .
  • Neuropharmacological Studies :
    Research has indicated that compounds similar to this compound can influence serotonergic signaling pathways, suggesting applications in treating mood disorders or anxiety .

Properties

CAS No.

1219804-13-3

Molecular Formula

C7H6ClF

Molecular Weight

150.61

IUPAC Name

1-[chloro(dideuterio)methyl]-2,3,5,6-tetradeuterio-4-fluorobenzene

InChI

InChI=1S/C7H6ClF/c8-5-6-1-3-7(9)4-2-6/h1-4H,5H2/i1D,2D,3D,4D,5D2

InChI Key

IZXWCDITFDNEBY-NVSFMWKBSA-N

SMILES

C1=CC(=CC=C1CCl)F

Synonyms

4-FLUOROBENZYL-D6 CHLORIDE

Origin of Product

United States

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